Sulfamoyl azide, isopropyl- Sulfamoyl azide, isopropyl-
Brand Name: Vulcanchem
CAS No.: 33581-90-7
VCID: VC20656821
InChI: InChI=1S/C3H8N4O2S/c1-3(2)5-10(8,9)7-6-4/h3,5H,1-2H3
SMILES:
Molecular Formula: C3H8N4O2S
Molecular Weight: 164.19 g/mol

Sulfamoyl azide, isopropyl-

CAS No.: 33581-90-7

Cat. No.: VC20656821

Molecular Formula: C3H8N4O2S

Molecular Weight: 164.19 g/mol

* For research use only. Not for human or veterinary use.

Sulfamoyl azide, isopropyl- - 33581-90-7

Specification

CAS No. 33581-90-7
Molecular Formula C3H8N4O2S
Molecular Weight 164.19 g/mol
IUPAC Name 2-(azidosulfonylamino)propane
Standard InChI InChI=1S/C3H8N4O2S/c1-3(2)5-10(8,9)7-6-4/h3,5H,1-2H3
Standard InChI Key ONYIKXIYAOVHFF-UHFFFAOYSA-N
Canonical SMILES CC(C)NS(=O)(=O)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of sulfamoyl azide, isopropyl- consists of an isopropyl group bonded to a sulfamoyl moiety (SO2NH2SO_2-NH_2), which is further linked to an azide group (N3-N_3). This configuration confers both electrophilic (azide) and nucleophilic (sulfamoyl) reactivity, enabling participation in cycloadditions, substitutions, and redox reactions. The isopropyl substituent introduces steric bulk, influencing reaction kinetics and regioselectivity .

Stability and Solubility

Sulfamoyl azides exhibit moderate stability in anhydrous, aprotic solvents such as ethyl acetate or dichloromethane but undergo rapid hydrolysis in aqueous media, particularly under basic conditions . The hydrolysis pathway (Eq. 1) generates sulfamic acid and nitrogen gas, with rates dependent on pH and temperature:

R-SO2-N3+H2OR-SO2-NH2+N2+H+[3]\text{R-SO}_2\text{-N}_3 + \text{H}_2\text{O} \rightarrow \text{R-SO}_2\text{-NH}_2 + \text{N}_2 \uparrow + \text{H}^+ \quad[3]

Solubility profiles vary widely: the compound is miscible in polar solvents (e.g., acetonitrile) but poorly soluble in hydrocarbons.

Synthesis and Industrial Scalability

Conventional Synthetic Routes

The most cited method involves the reaction of isopropylsulfamoyl chloride with sodium azide (NaN3NaN_3) in a biphasic solvent system (Eq. 2) :

R-SO2-Cl+NaN3R-SO2-N3+NaCl[2]\text{R-SO}_2\text{-Cl} + NaN_3 \rightarrow \text{R-SO}_2\text{-N}_3 + NaCl \quad[2]

Key parameters include a molar ratio of 1:1.2–3 (sulfamoyl chloride:NaN3NaN_3), reaction temperatures of −5 to 10°C, and mixed solvents such as ethyl acetate/water. Yields exceeding 85% have been reported under optimized conditions .

Patent-Eligible Innovations

A 2012 Chinese patent (CN103360318B) details a two-step process for sulfonyl azides :

  • Methylation: Reacting sulfamoyl precursors with methyl trifluoromethanesulfonate to form intermediates.

  • Azidation: Treating intermediates with NaN3NaN_3 at 0–50°C for 1–24 hours.
    This method claims advantages in reproducibility (>50% yield) and scalability, with potential for continuous manufacturing .

Reactivity and Mechanistic Insights

Hydrolysis Kinetics

Monosubstituted sulfamoyl azides (e.g., isopropyl derivatives) hydrolyze rapidly in neutral or alkaline aqueous media, releasing azide ions (N3N_3^-) implicated in hypotensive activity . Disubstituted analogs, by contrast, resist hydrolysis due to steric and electronic effects, requiring acidic or enzymatic activation . Kinetic studies reveal pseudo-first-order behavior, with half-lives ranging from minutes (pH 7.4) to days (pH 1.0) .

Catalytic Amination

Engineered cytochrome P450 enzymes (e.g., FL#62) catalyze intramolecular sp3sp^3 C–H amination of arylsulfonyl azides, forming nitrogen heterocycles . With isopropyl-substituted substrates, turnover numbers (TTN) reach 190, surpassing Ir- and Co-based catalysts (Figure 1) . This reactivity underscores potential in pharmaceutical synthesis, particularly for β-lactam antibiotics.

Industrial and Research Applications

Click Chemistry

The azide group participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming triazoles for polymer crosslinking and bioconjugation. Isopropyl’s steric bulk enhances regioselectivity in these reactions.

Pharmaceutical Intermediates

Sulfamoyl azides serve as precursors to sulfonamide drugs. For instance, reaction with amines yields sulfamides (Eq. 3) :

R-SO2-N3+RNH2R-SO2-NHR+N2[3]\text{R-SO}_2\text{-N}_3 + R'NH_2 \rightarrow \text{R-SO}_2\text{-NHR}' + N_2 \uparrow \quad[3]

These intermediates are pivotal in synthesizing antivirals (e.g., azidothymidine analogs) and antibiotics.

Comparative Analysis with Structural Analogs

CompoundStructure TypeKey Properties
Sulfamoyl azide, iPrSulfamoyl azideHigh hydrolytic lability, hypotensive
Benzenesulfonyl azideSulfonyl azideThermal stability, click chemistry
AzidothymidineNucleoside azideAntiretroviral activity
1-Azido-2-propanolAlkyl azideSolubility in polar solvents

Sulfamoyl azide, isopropyl- distinguishes itself through balanced reactivity and bioavailability, bridging medicinal and synthetic applications .

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